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Cat. No.: B15577059 Get Quote

The preclinical development of (S)-SAR131675, a potent and selective VEGFR-3 tyrosine

kinase inhibitor, was terminated due to the discovery of adverse metabolic effects. Despite

demonstrating promising anti-tumor and anti-metastatic activity in preclinical models,

unacceptable metabolic liabilities prevented its advancement into clinical trials.[1] This technical

support guide provides researchers with comprehensive information regarding (S)-SAR131675,

including its mechanism of action, preclinical data, and the rationale behind its discontinuation.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of (S)-SAR131675 preclinical

development?

A1: The preclinical development of (S)-SAR131675 was stopped due to adverse metabolic

effects observed during safety studies.[1] While specific details of these metabolic effects are

not extensively published, they were significant enough to halt further development.

Q2: What is the mechanism of action of (S)-SAR131675?

A2: (S)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor

Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] It functions by blocking the phosphorylation of

VEGFR-3, thereby inhibiting downstream signaling pathways involved in lymphangiogenesis

(the formation of lymphatic vessels) and tumor-associated macrophage (TAM) function.[3][4]

Q3: Did (S)-SAR131675 show efficacy in preclinical models?
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A3: Yes, (S)-SAR131675 demonstrated significant anti-tumor and anti-metastatic effects in

various preclinical cancer models, including mammary and colorectal cancer.[1][3][5] It was

shown to reduce tumor growth, lymph node invasion, and lung metastasis.[1][3]

Q4: Was (S)-SAR131675 selective for VEGFR-3?

A4: (S)-SAR131675 was found to be highly selective for VEGFR-3.[3][4][6] However, it did

exhibit moderate activity against VEGFR-2, with a selectivity ratio of approximately 10-fold for

VEGFR-3 over VEGFR-2.[3][4] It showed minimal activity against a large panel of other kinases

and receptors.[3][4]

Troubleshooting Guide for In Vitro Experiments
Issue: Lack of inhibition of cell proliferation in tumor cell lines.

Possible Cause: (S)-SAR131675 is not a direct cytotoxic or cytostatic agent against most

tumor cells.[3][4] Its primary mechanism is anti-lymphangiogenic and immunomodulatory, not

direct tumor cell killing.

Recommendation: Use appropriate assays to measure its effects, such as lymphatic

endothelial cell proliferation assays or in vivo models where the tumor microenvironment is

present.

Issue: Variability in IC50 values for VEGFR-3 inhibition.

Possible Cause: Different experimental conditions, such as ATP concentration in kinase

assays, can influence IC50 values.

Recommendation: Standardize assay conditions, particularly ATP concentration, to ensure

consistency. Refer to published protocols for recommended assay parameters.

Quantitative Data Summary
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Parameter Value Cell/Assay Type Reference

VEGFR-3 Kinase

Inhibition (IC50)
23 nM

Cell-free recombinant

human VEGFR-3
[2]

VEGFR-3

Autophosphorylation

Inhibition (IC50)

45 nM

HEK cells

overexpressing

VEGFR-3

[3][6][7]

VEGFR-2 Kinase

Inhibition (IC50)
235 nM

Cell-free recombinant

human VEGFR-2
[2]

VEGFR-2

Autophosphorylation

Inhibition (IC50)

~280 nM

HEK cells

overexpressing

VEGFR-2

[7]

VEGFR-1 Kinase

Inhibition (IC50)
> 3 µM

Cell-free recombinant

human VEGFR-1
[2]

VEGFR-1

Autophosphorylation

Inhibition (IC50)

~1 µM

HEK cells

overexpressing

VEGFR-1

[7]

Inhibition of VEGFC-

induced Lymphatic

Cell Proliferation

(IC50)

~20 nM

Primary human

lymphatic endothelial

cells

[2][6]

Inhibition of VEGFD-

induced Lymphatic

Cell Proliferation

(IC50)

~20 nM

Primary human

lymphatic endothelial

cells

[6]

Experimental Protocols
VEGFR-3 Kinase Activity Assay (ELISA-based)

Coating: Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr

(4:1).
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Reaction Mixture: Add recombinant human VEGFR-3 tyrosine kinase domain, ATP, and

varying concentrations of (S)-SAR131675 to the wells.

Incubation: Incubate the plate to allow the kinase reaction to proceed.

Detection: Use a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) to

detect the level of substrate phosphorylation.

Analysis: Measure the signal (e.g., absorbance) and calculate the IC50 value, which is the

concentration of the inhibitor that reduces enzyme activity by 50%.

Cellular VEGFR-3 Autophosphorylation Assay

Cell Culture: Culture Human Embryonic Kidney (HEK) cells that are engineered to

overexpress human VEGFR-3.

Treatment: Treat the cells with varying concentrations of (S)-SAR131675.

Stimulation: Stimulate the cells with the VEGFR-3 ligand, VEGFC, to induce receptor

autophosphorylation.

Lysis: Lyse the cells to extract the proteins.

Detection: Use an ELISA-based method or Western blotting with an anti-phospho-VEGFR-3

antibody to quantify the level of VEGFR-3 phosphorylation.

Analysis: Determine the IC50 value by plotting the phosphorylation levels against the

inhibitor concentration.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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